N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a phenyl group and at position 4 with a sulfanylacetamide moiety. The acetamide chain terminates in a 4-nitrophenyl group, introducing strong electron-withdrawing properties.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-17(23-13-6-8-15(9-7-13)25(27)28)11-29-19-16-10-22-24(18(16)20-12-21-19)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADOUAAIDVZGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include various amines, acids, and coupling agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide primarily involves its interaction with kinase enzymes. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases. This inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets and disrupting various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide ()
- Molecular Formula : C₂₁H₁₈N₆O₂S
- Key Differences : The 4-nitrophenyl group in the target compound is replaced with a 4-acetamidophenyl group.
N-[(4-methylphenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide ()
- Molecular Formula : C₂₁H₁₉N₅OS
- Key Differences : A methylbenzyl group replaces the 4-nitrophenyl, introducing steric bulk.
Linker Modifications: Piperazine vs. Sulfanyl
n-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIIa) ()
- Molecular Formula : C₂₃H₂₂ClN₇O
- Key Differences : A piperazine linker replaces the sulfanyl bridge.
- Impact : Increased flexibility and basicity due to the piperazine moiety; mp: 180–182°C, higher than sulfanyl-linked analogs.
2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(p-tolyl)acetamide (XIIe) ()
- Molecular Formula : C₂₄H₂₅N₇O₂
- Synthetic Yield : 65% (vs. 75% for XIId with 4-methoxyphenyl).
Halogen-Substituted Analogs
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Molecular Formula : C₂₁H₁₄F₄N₆O₂S
- Key Differences : Fluorine and trifluoromethoxy groups introduce strong electronegativity.
- Impact : Enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets.
Melting Points and Solubility Trends
| Compound | Substituent/Linker | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| Target Compound (4-nitrophenyl) | Sulfanyl, -NO₂ | Not reported | ~418* |
| XIId (4-methoxyphenyl) | Piperazine, -OCH₃ | 156–158 | 463.92 |
| XIIe (p-tolyl) | Piperazine, -CH₃ | 185–188 | 467.51 |
| XVI (thiadiazolyl) | Sulfanyl, thiadiazole | Not reported | 444.50 |
*Estimated based on structural similarity to (C₂₁H₁₈N₆O₂S: MW 418.47).
Spectroscopic Data
- 1H NMR : Pyrazolo[3,4-d]pyrimidine protons typically resonate at δ 8.3–9.8 ppm (e.g., XIIa: δ 9.83 ppm for NH) .
- IR : Nitro groups exhibit asymmetric/symmetric stretching at ~1520 and 1350 cm⁻¹; acetamide C=O at ~1680 cm⁻¹ .
Molecular Dynamics ()
- Compounds with piperazine linkers (XIIb, XIIc, XVI) show distinct RMSF (root mean square fluctuation) and Rg (radius of gyration) profiles compared to sulfanyl-linked analogs, suggesting divergent protein-binding dynamics.
- The sulfanyl group’s rigidity may limit conformational flexibility, favoring stable interactions with target enzymes.
Biological Activity
N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. The presence of the nitrophenyl group enhances its chemical properties, contributing to its biological activity. The molecular formula is , with a molecular weight of 356.40 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:
- Antiviral Activity : Some derivatives have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and hepatitis A virus, with mechanisms that involve inhibiting viral replication and enhancing host immune responses .
- Antitumor Properties : Studies have demonstrated that related pyrazolo[3,4-d]pyrimidine compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Antiviral Efficacy
A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antiviral efficacy. The results indicated that certain modifications to the structure significantly enhanced their effectiveness against viral strains. For instance, compounds with specific substitutions at the C-2 and N-3 positions showed improved antiviral activity compared to standard controls .
| Compound | EC50 (μM) | Virus Targeted |
|---|---|---|
| Compound A | 0.20 | HSV-1 |
| Compound B | 0.35 | Hepatitis A |
| Compound C | 0.21 | HIV |
Antitumor Activity
Research on the antitumor potential of related compounds highlighted their ability to inhibit cell growth in various cancer cell lines. Notably, one study reported IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating significant cytotoxicity towards cancer cells while maintaining low toxicity towards normal human cells .
Case Studies
- Case Study on Antiviral Activity : A recent investigation into the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives revealed that specific structural modifications led to increased activity against HSV-1. The study emphasized the importance of substituent positioning on the pyrazole ring for optimizing antiviral efficacy.
- Case Study on Antitumor Activity : Another study focused on a series of synthesized pyrazolo[3,4-d]pyrimidines demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggested that these compounds could serve as potential leads for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidin-4-one derivatives as precursors. Key steps include:
- Thiolation : Reaction with α-chloroacetamide derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) to introduce the sulfanylacetamide moiety .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred to stabilize intermediates and avoid decomposition .
- Temperature Control : Reactions are conducted at 60–80°C to balance reaction kinetics and thermal stability of intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Analytical characterization employs:
- Spectroscopy : H/C NMR to confirm substituent positions and functional groups (e.g., sulfanyl linkage at C4 of the pyrazolopyrimidine ring) .
- Mass Spectrometry : High-resolution LC-MS to validate molecular weight (e.g., observed [M+H] peaks matching theoretical values) .
- Chromatography : HPLC with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. What strategies can address discrepancies in crystallographic data for sulfanyl-linked pyrazolopyrimidine derivatives?
- Methodological Answer : Structural ambiguities (e.g., sulfanyl bond geometry) can be resolved via:
- Single-Crystal X-ray Diffraction : Resolves bond angles and confirms regiochemistry (e.g., sulfur atom orientation in the pyrimidine ring) .
- Computational Modeling : Density Functional Theory (DFT) simulations compare experimental vs. optimized geometries to validate crystallographic data .
Q. How do electronic effects of substituents (e.g., nitro group at N-(4-nitrophenyl)) influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Electron-Withdrawing Groups : The nitro group enhances electrophilicity, potentially increasing binding affinity to kinase targets (e.g., tyrosine kinases) .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the phenyl ring (e.g., replacing nitro with methoxy) and testing inhibitory activity in enzyme assays .
Q. How can researchers reconcile conflicting bioactivity data across pharmacological studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase inhibition assays) to minimize variability .
- Solubility Issues : Use DMSO stock solutions (<1% v/v) to prevent aggregation in cell-based assays .
- Metabolic Stability : Pre-screen compounds in liver microsome assays to rule out rapid degradation .
Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via HPLC in buffers (pH 7.4, 37°C) to simulate blood plasma .
- Forced Degradation : Expose the compound to heat (40–60°C), light, or oxidizers (HO) to identify degradation pathways .
- Mass Spectrometric Profiling : Identify degradation products using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
